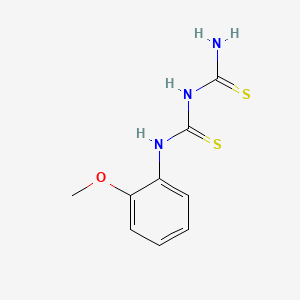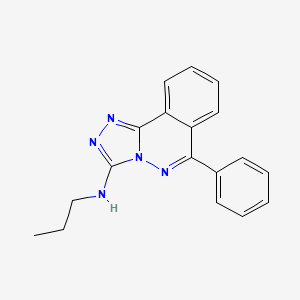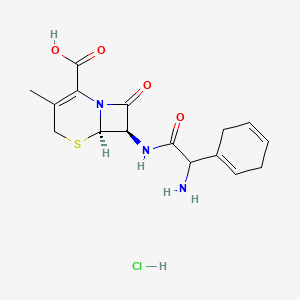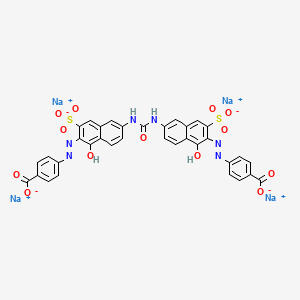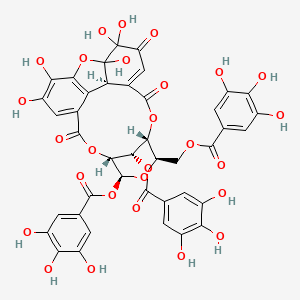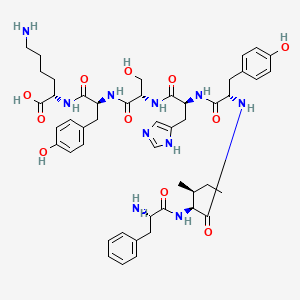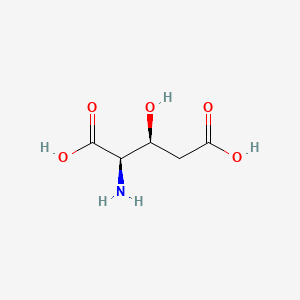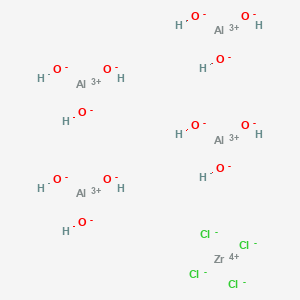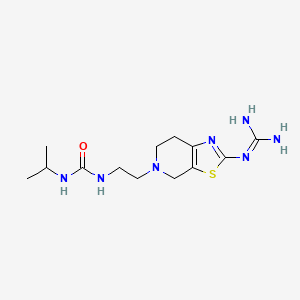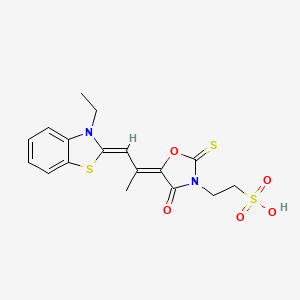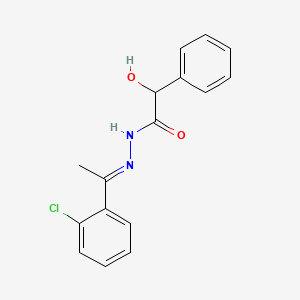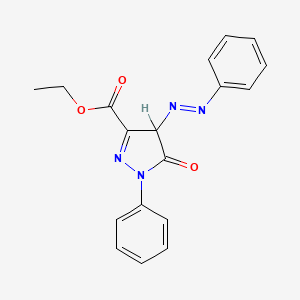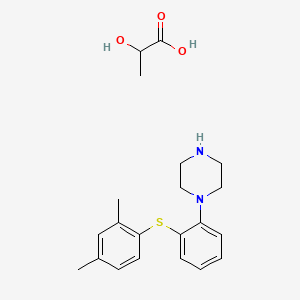
Vortioxetine DL-lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vortioxetine DL-lactate is a compound derived from vortioxetine, a novel antidepressant used primarily for the treatment of major depressive disorder. Vortioxetine is known for its multimodal activity, affecting various neurotransmitter systems including serotonin, norepinephrine, dopamine, glutamate, histamine, and acetylcholine . This compound is a salt form that enhances the solubility and stability of the active pharmaceutical ingredient.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vortioxetine DL-lactate is synthesized from vortioxetine hydrobromide. The process involves converting vortioxetine hydrobromide to its free base form, which is then reacted with DL-lactic acid to form this compound . The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes milling vortioxetine hydrobromide, converting it to the free base, and then reacting it with DL-lactic acid. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Vortioxetine DL-lactate undergoes various chemical reactions, including:
Oxidation: Vortioxetine can be oxidized under specific conditions, leading to the formation of N-oxide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Vortioxetine can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of vortioxetine, such as N-oxide and glucuronide conjugates .
Aplicaciones Científicas De Investigación
Vortioxetine DL-lactate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Industry: Utilized in the pharmaceutical industry for the development of antidepressant medications.
Mecanismo De Acción
Vortioxetine DL-lactate exerts its effects through a multimodal mechanism of action. It acts as a serotonin reuptake inhibitor by inhibiting the serotonin transporter. Additionally, it modulates various serotonin receptors, including:
5-HT1A: Agonist
5-HT1B: Partial agonist
5-HT3, 5-HT1D, 5-HT7: Antagonist
These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Vortioxetine also affects glutamate and gamma-aminobutyric acid (GABA) neurotransmission, contributing to its antidepressant and cognitive-enhancing effects .
Comparación Con Compuestos Similares
Similar Compounds
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with similar applications.
Sertraline: A selective serotonin reuptake inhibitor used for depression and anxiety disorders.
Uniqueness
Vortioxetine DL-lactate is unique due to its multimodal activity, affecting multiple neurotransmitter systems. Unlike other antidepressants, vortioxetine has demonstrated independent pro-cognitive effects, making it particularly beneficial for patients with cognitive dysfunction associated with depression . Additionally, its favorable pharmacokinetic profile, including high oral bioavailability and long half-life, makes it a versatile and effective treatment option .
Propiedades
Número CAS |
1253056-29-9 |
|---|---|
Fórmula molecular |
C21H28N2O3S |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H22N2S.C3H6O3/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;1-2(4)3(5)6/h3-8,13,19H,9-12H2,1-2H3;2,4H,1H3,(H,5,6) |
Clave InChI |
KJXWEKCEAVJWHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


